

In-Depth Technical Guide to the Physical and Chemical Properties of Tanghinin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tanghinin

Cat. No.: B1259762

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tanghinin, a potent cardenolide glycoside isolated from the seeds of *Cerbera manghas*, has garnered significant interest within the scientific community for its pronounced cytotoxic activities against various cancer cell lines. This technical guide provides a comprehensive overview of the physical and chemical properties of **Tanghinin**, detailed experimental protocols for its isolation and characterization, and an exploration of its mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Physical and Chemical Properties

Tanghinin is a complex natural product with a steroidal aglycone core linked to a deoxy sugar moiety. Its fundamental properties are summarized below.

Property	Value	Reference(s)
Molecular Formula	C ₃₂ H ₄₆ O ₁₀	[1]
Molecular Weight	590.7 g/mol	[1]
Appearance	White crystalline solid	
Melting Point	248-250 °C	
Solubility	Soluble in methanol, ethanol, and DMSO. Sparingly soluble in water.	
Mass Spectrometry (ESI-MS)	m/z 591.3169 [M+H] ⁺	[2]

Note: While some physical properties like melting point and specific solubility values are not consistently reported across all literature, the provided data is based on available information. Further experimental verification is recommended.

Spectral Data

The structural elucidation of **Tanghinin** has been accomplished through various spectroscopic techniques.

1.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of **Tanghinin** are crucial for its structural confirmation. Although a complete, publicly available dataset is not readily accessible, key characteristic chemical shifts can be inferred from the structure and related compounds.

- ¹H NMR: The spectrum is expected to show characteristic signals for the steroid backbone, the unsaturated lactone ring, and the acetylated deoxy sugar. Key signals would include those for the olefinic proton of the butenolide ring, the anomeric proton of the sugar, methyl groups of the steroid and sugar, and protons adjacent to hydroxyl and ester groups.
- ¹³C NMR: The ¹³C NMR spectrum would display signals corresponding to the 32 carbon atoms of the molecule. Diagnostic peaks would include those for the carbonyl carbons of the

lactone and the acetyl group, the olefinic carbons of the lactone ring, the anomeric carbon of the sugar, and the various carbons of the steroid nucleus.

1.1.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of **Tanghinin** would exhibit characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Functional Group
~3400 (broad)	O-H stretching (hydroxyl groups)
~2930	C-H stretching (alkane)
~1740 (strong)	C=O stretching (ester and γ -lactone)
~1620	C=C stretching (lactone ring)
~1240	C-O stretching (ester)

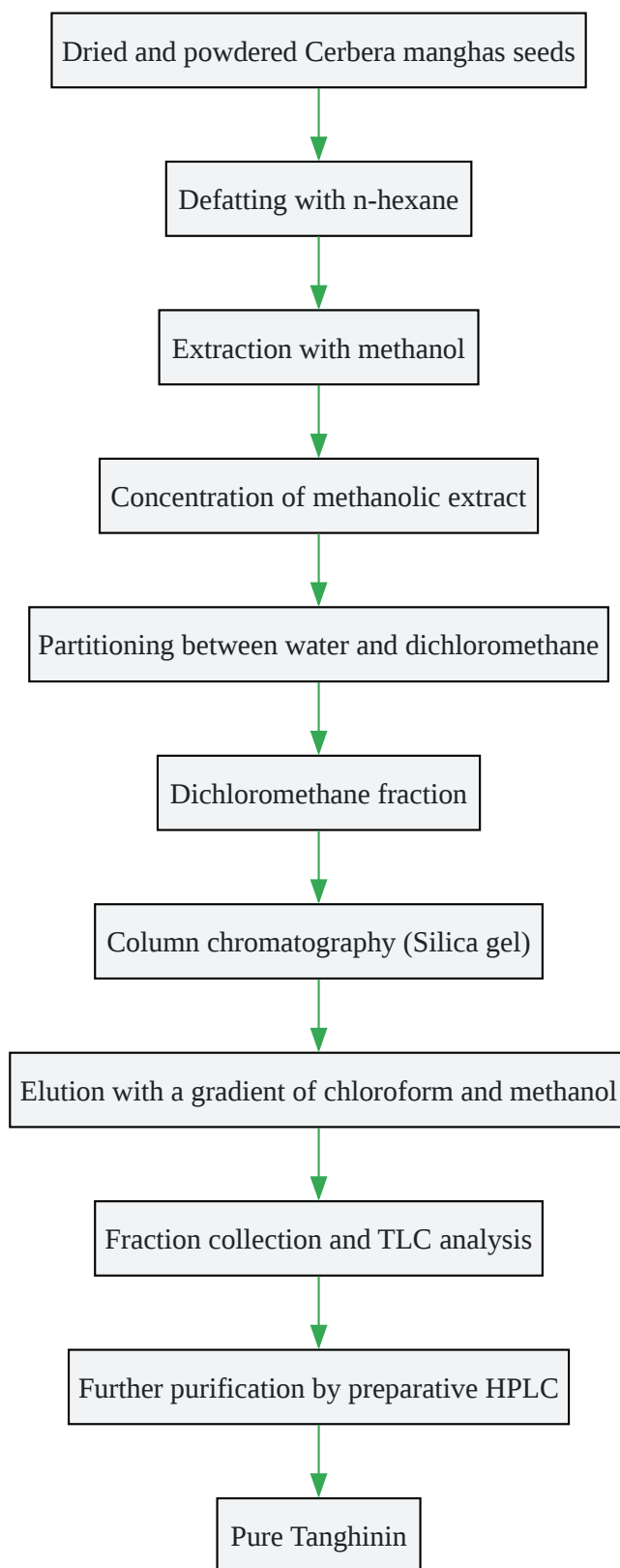
1.1.3. Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a key technique for determining the molecular weight and fragmentation pattern of **Tanghinin**. The protonated molecule $[M+H]^+$ is observed at m/z 591.3169.[2] Tandem mass spectrometry (MS/MS) experiments would reveal characteristic fragmentation patterns, including the loss of the sugar moiety and cleavages within the steroid backbone, which are instrumental in confirming the structure.

Experimental Protocols

Isolation and Purification of Tanghinin from Cerbera manghas Seeds

The following is a generalized protocol for the isolation and purification of **Tanghinin**, based on common phytochemical extraction techniques for cardiac glycosides.



[Click to download full resolution via product page](#)

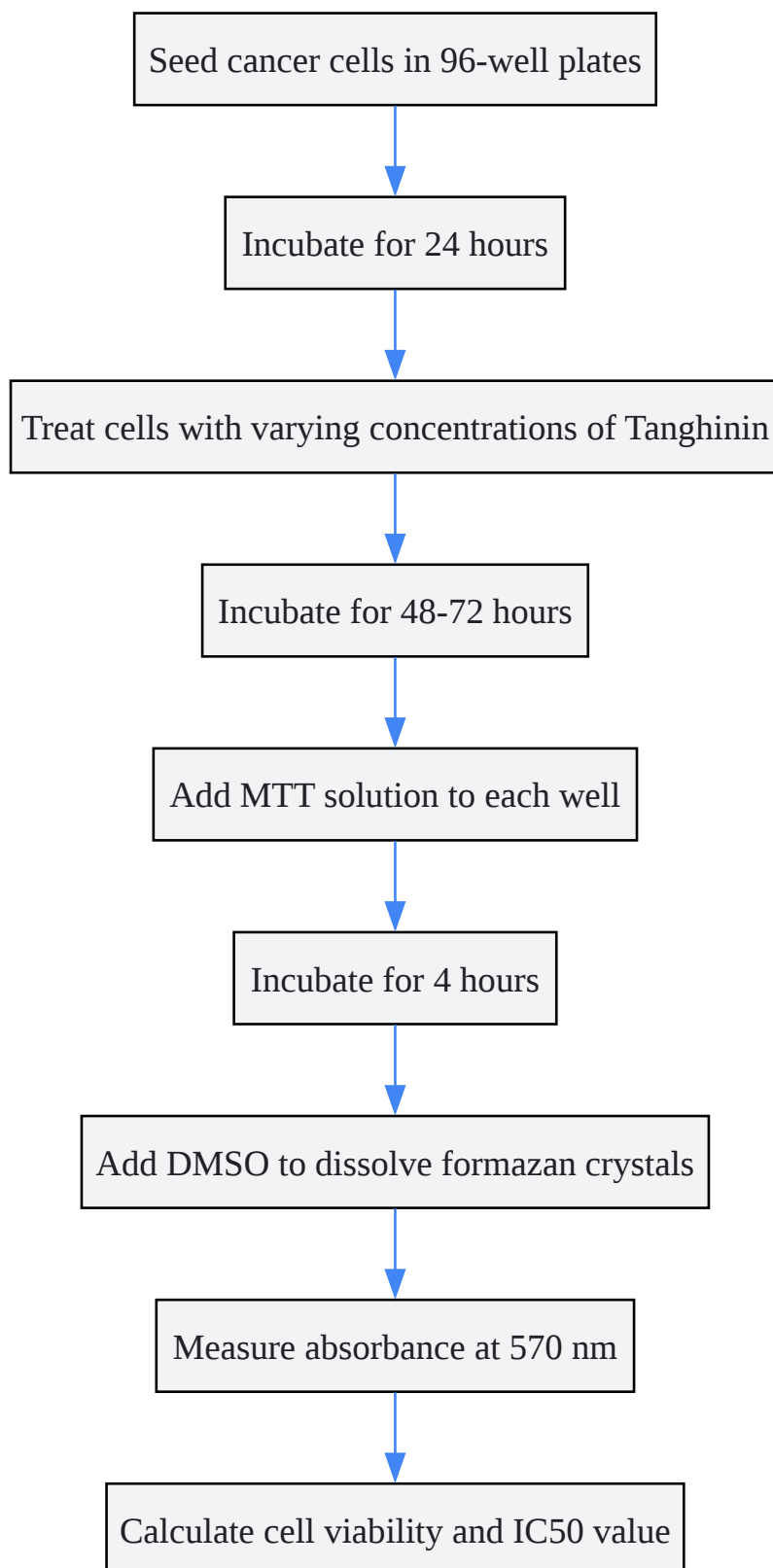
Isolation and Purification Workflow for **Tanghinin**.

Methodology:

- **Preparation of Plant Material:** The seeds of *Cerbera manghas* are dried, ground into a fine powder, and then defatted using n-hexane to remove nonpolar lipids.
- **Extraction:** The defatted powder is extracted exhaustively with methanol at room temperature.
- **Concentration and Partitioning:** The methanolic extract is concentrated under reduced pressure to yield a crude extract. This extract is then suspended in water and partitioned with dichloromethane. The cardiac glycosides, including **Tanghinin**, will preferentially partition into the dichloromethane layer.
- **Chromatographic Purification:** The dichloromethane fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of increasing polarity, typically starting with chloroform and gradually increasing the proportion of methanol.
- **Fraction Analysis and Further Purification:** Fractions are collected and analyzed by thin-layer chromatography (TLC). Fractions containing **Tanghinin** are combined and may require further purification using preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Cytotoxicity Assessment by MTT Assay

The cytotoxic effect of **Tanghinin** on cancer cell lines can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.



[Click to download full resolution via product page](#)

Workflow for MTT Cytotoxicity Assay.

Methodology:

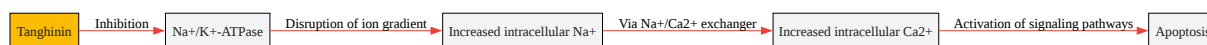
- **Cell Seeding:** Cancer cells (e.g., human breast cancer cell line BC, oral human epidermoid carcinoma KB, or human small cell lung cancer NCI-H187) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.^[1]
- **Compound Treatment:** The cells are then treated with various concentrations of **Tanghinin** (typically in a logarithmic series) dissolved in a suitable solvent like DMSO (with the final DMSO concentration kept below 0.1% to avoid solvent toxicity).
- **Incubation:** The treated cells are incubated for a specified period, generally 48 to 72 hours.
- **MTT Addition:** After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours to allow for the formation of formazan crystals by viable cells.
- **Solubilization and Measurement:** The medium is removed, and DMSO is added to each well to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of 570 nm.
- **Data Analysis:** The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve. Published data indicates that **Tanghinin** exhibits cytotoxic activities against oral human epidermoid carcinoma (KB), human breast cancer cell (BC), and human small-cell lung cancer (NCI-H187) cell lines.^[1]

Mechanism of Action

As a cardiac glycoside, the primary mechanism of action of **Tanghinin** is believed to be the inhibition of the Na⁺/K⁺-ATPase pump, a transmembrane protein essential for maintaining cellular ion gradients. This inhibition leads to a cascade of downstream events culminating in apoptosis.

Inhibition of Na⁺/K⁺-ATPase

The inhibition of Na⁺/K⁺-ATPase by cardiac glycosides is a well-established mechanism.



[Click to download full resolution via product page](#)

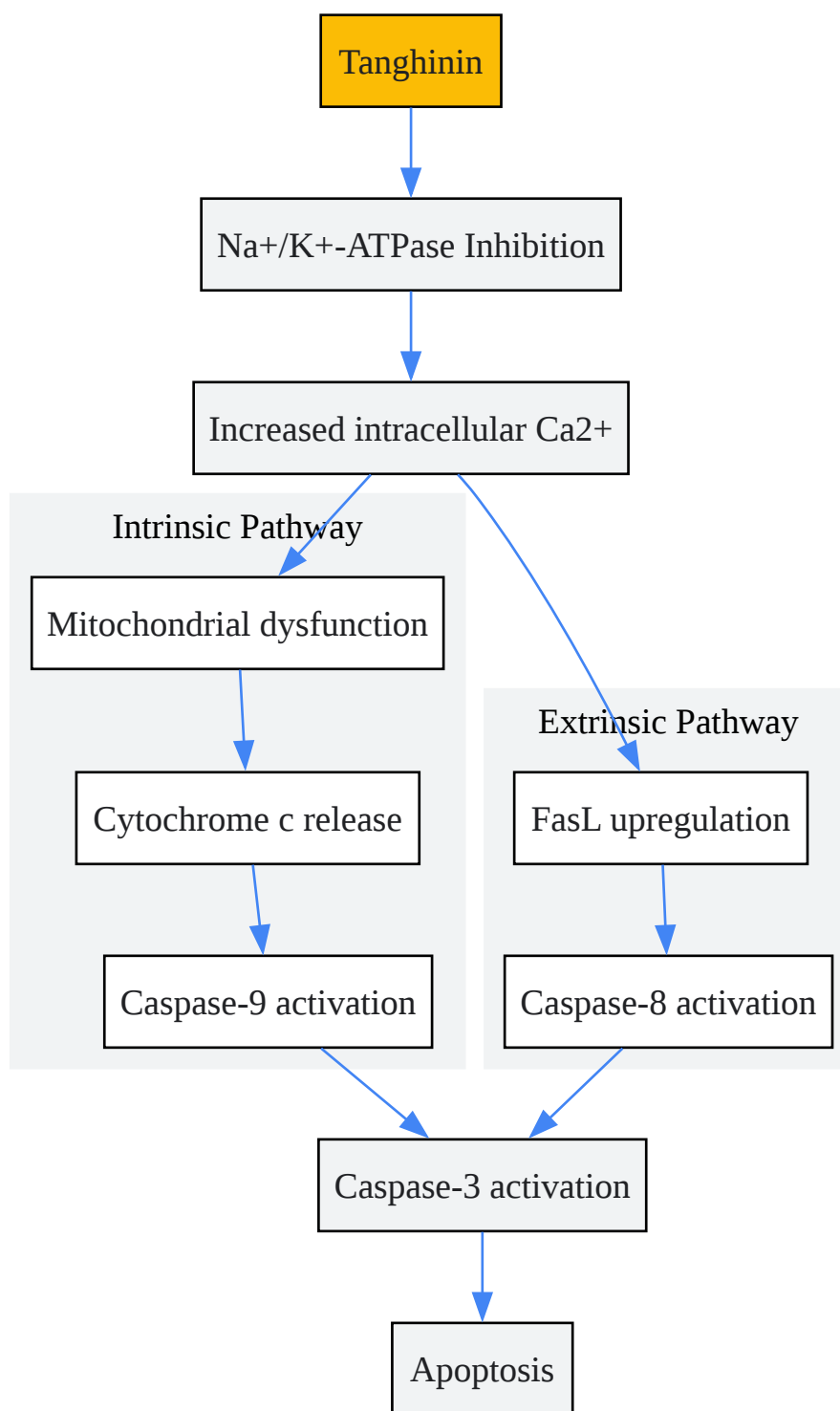
Mechanism of Na⁺/K⁺-ATPase Inhibition by **Tanghinin**.

Kinetic Analysis:

The inhibition of Na⁺/K⁺-ATPase by **Tanghinin** can be characterized by determining its inhibitory constant (K_i). This typically involves measuring the enzyme activity at various substrate (ATP) and inhibitor (**Tanghinin**) concentrations and fitting the data to appropriate enzyme kinetic models (e.g., Michaelis-Menten). The type of inhibition (competitive, non-competitive, or uncompetitive) can also be determined from these studies.

Induction of Apoptosis

The cytotoxic effects of **Tanghinin** are primarily mediated through the induction of apoptosis. The signaling cascade initiated by Na⁺/K⁺-ATPase inhibition can involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[3][4][5][6]



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tanghinin | C₃₂H₄₆O₁₀ | CID 20055044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The principal toxic glycosidic steroids in *Cerbera manghas* L. seeds: identification of cerberin, neriifolin, tanghinin and deacetyltanghinin by UHPLC-HRMS/MS, quantification by UHPLC-PDA-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Emergence of Cardiac Glycosides as Potential Drugs: Current and Future Scope for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quo vadis Cardiac Glycoside Research? - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide to the Physical and Chemical Properties of Tanghinin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1259762#physical-and-chemical-properties-of-tanghinin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com